molecular formula C16H13ClFN5O B2553147 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-19-6

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2553147
CAS No.: 900013-19-6
M. Wt: 345.76
InChI Key: QJWBWPFIMDBJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the industry of fine organic synthesis. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives also find use in creating analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids utilized in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Patent Trends in Triazole Derivatives

Between 2008 and 2011, triazole derivatives saw a surge in patent filings, indicative of their importance in drug discovery. These compounds are noted for their broad range of biological activities, which has led to the development of new synthesis methods and biological evaluations for potential uses. This period highlighted the growing interest in triazole compounds' anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral properties, and their efficacy against neglected diseases (Ferreira et al., 2013).

Reactivity of Triazole-Thione Derivatives

The study of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, comparing favorably with biogenic amino acids like cysteine. These compounds demonstrate promising chemical transformations, suggesting potential applications in pharmaceuticals and materials science (Kaplaushenko, 2019).

Biological Features of 1,2,4-Triazole Derivatives

The synthesis of biologically active derivatives among 1,2,4-triazoles has been a focal point of research, given their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This review consolidates various synthesis methods and biological properties, underscoring the therapeutic potential of 1,2,4-triazole derivatives (Ohloblina, 2022).

Synthesis Strategies for 1,2,4-Triazole Scaffolds

A comprehensive review on the synthesis strategies for 1,2,4-triazole-containing scaffolds highlights their significance in pharmaceuticals, showcasing various methodologies for developing new drug candidates. This emphasizes the continuous interest in 1,2,4-triazole scaffolds for drug discovery (Nasri et al., 2021).

Properties

IUPAC Name

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-12-8-11(6-7-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBWPFIMDBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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